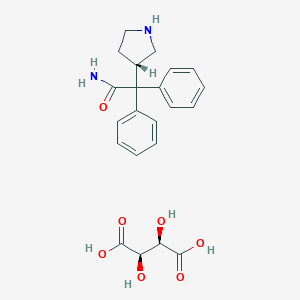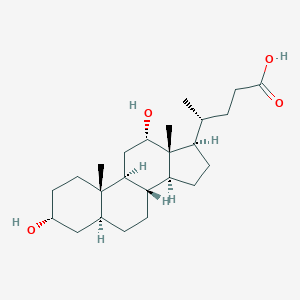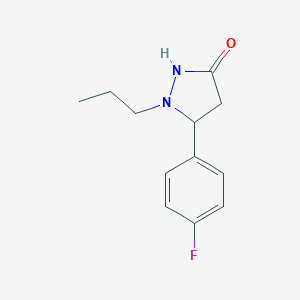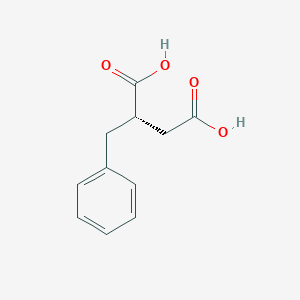
3-Ethyl-2,3-dimethyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,3-dimethyl-3H-indole, also known as EDI, is a heterocyclic organic compound that belongs to the indole family. It is a pale yellow liquid with a strong odor and is widely used in the pharmaceutical industry due to its unique chemical properties. EDI has been studied extensively for its potential applications in various fields, including medicinal, agricultural, and industrial chemistry.
Wirkmechanismus
The exact mechanism of action of 3-Ethyl-2,3-dimethyl-3H-indole is not fully understood, but it is believed to act by modulating various cellular pathways and signaling molecules, including protein kinases, transcription factors, and cytokines. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has antiviral activity by inhibiting viral replication and entry into host cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-2,3-dimethyl-3H-indole has several advantages for use in laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its strong odor and the need for specialized equipment and techniques for its handling and storage.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-2,3-dimethyl-3H-indole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, the use of this compound as a tool for understanding cellular signaling pathways and the development of new drugs targeting these pathways is an area of active research.
Synthesemethoden
3-Ethyl-2,3-dimethyl-3H-indole can be synthesized through a multistep process involving the reaction of 2-methylindole with ethyl acetoacetate in the presence of a base catalyst, followed by a series of chemical transformations, including oxidation, reduction, and cyclization. The resulting product is purified by distillation or chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,3-dimethyl-3H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.
Eigenschaften
CAS-Nummer |
1798-39-6 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-ethyl-2,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
LVCJOTSREMDVNB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Kanonische SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
Synonyme |
3-Ethyl-2,3-dimethyl-3H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



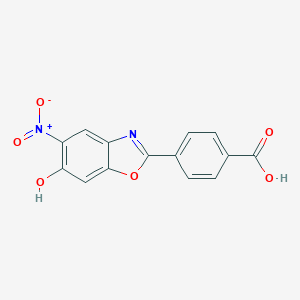
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
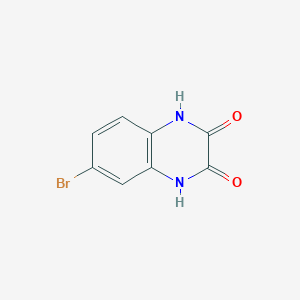

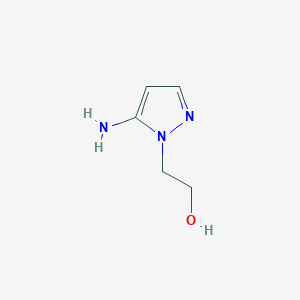
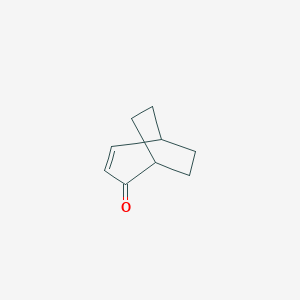
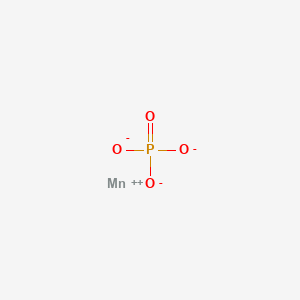
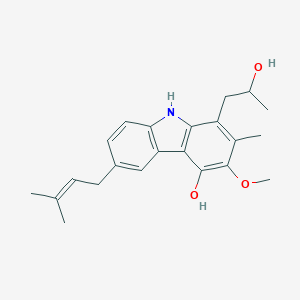
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)

